CCR5 Antagonism: Preliminary Pharmacological Activity Profile Compared to Maraviroc and In-Class Pyrrolidinones
Preliminary pharmacological screening indicates that 1,2,2-trimethyl-5-phenylpyrrolidin-3-one acts as a CCR5 antagonist, positioning it as a potential entry inhibitor for HIV and a modulator of CCR5-mediated inflammatory diseases [1]. While quantitative binding affinity data (IC₅₀ or Kd) for this specific compound at CCR5 remain unpublished in the peer-reviewed literature, the clinical benchmark maraviroc exhibits IC₅₀ values of 3.3–7.2 nM against CCR5 ligands in cell-free assays . In-class pyrrolidinone-based CCR5 antagonists reported in BindingDB display a wide affinity range: a 1-(2,6-diethylphenyl)-2-pyrrolidinone derivative shows Kd = 316 nM at human CCR5 (HEK293 Glosensor cells) [2], while optimized 1,3,4-trisubstituted pyrrolidine CCR5 antagonists achieve IC₅₀ values as low as 0.110 nM in P4R5 cell-based HIV fusion assays [3]. The structural features of 1,2,2-trimethyl-5-phenylpyrrolidin-3-one—specifically the quaternary C-2 center and the N-methyl-5-phenylpyrrolidin-3-one core—map onto the SAR of this potent series, suggesting it occupies a productive region of chemical space for CCR5 engagement that warrants head-to-head profiling.
| Evidence Dimension | CCR5 antagonist potency |
|---|---|
| Target Compound Data | Qualitative CCR5 antagonist activity confirmed by preliminary pharmacological screening; quantitative IC₅₀ not yet reported |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3–7.2 nM (cell-free); 1-(2,6-Diethylphenyl)-2-pyrrolidinone: Kd = 316 nM (HEK293 Glosensor); Optimized trisubstituted pyrrolidine: IC₅₀ = 0.110 nM (P4R5 cells) |
| Quantified Difference | Cannot be calculated; target compound requires quantitative head-to-head determination |
| Conditions | Various assay formats (cell-free binding, HEK293 calcium flux, P4R5 HIV fusion) |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery, this compound's pyrrolidin-3-one scaffold with quaternary C-2 substitution is structurally pre-validated by the potent trisubstituted pyrrolidine CCR5 antagonist series, making it a high-priority candidate for hit-to-lead optimization where a differentiated IP position is required.
- [1] Zhang HL. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile. 2012. View Source
- [2] BindingDB. BDBM50267126 (CHEMBL4068906): Kd = 316 nM at human CCR5. 2020. View Source
- [3] BindingDB. BDBM50394601 (CHEMBL2164217): IC₅₀ = 0.110 nM at CCR5 in P4R5 cells. 2013. View Source
